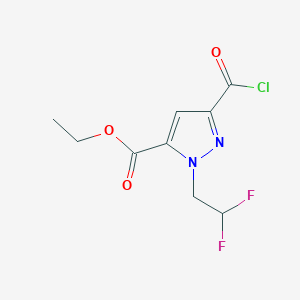
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "CDDP" and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of CDDP involves the inhibition of DNA synthesis and replication in cancer cells. This results in the induction of apoptosis, or programmed cell death, in cancer cells. CDDP has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
CDDP has been shown to induce various biochemical and physiological effects in cancer cells. These include the inhibition of DNA synthesis and replication, the induction of apoptosis, and the inhibition of various enzymes involved in the inflammatory response. CDDP has also been shown to have a low toxicity profile, making it a potential candidate for the development of anticancer drugs.
实验室实验的优点和局限性
One of the advantages of using CDDP in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using CDDP is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CDDP can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
Future research on CDDP could focus on the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of CDDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, studies could be conducted to investigate the potential use of CDDP in the treatment of inflammatory disorders such as arthritis.
Conclusion:
In conclusion, CDDP is a chemical compound that has been extensively studied in the field of medicinal chemistry and pharmacology. It exhibits potent anticancer activity against various types of cancer cells and has anti-inflammatory and analgesic properties. While CDDP has advantages in lab experiments, such as its potent anticancer activity, it also has limitations, such as its low solubility in water and potential toxicity to normal cells. Future research on CDDP could focus on improving its solubility and bioavailability, investigating its potential use in combination with other anticancer drugs, and exploring its potential use in the treatment of inflammatory disorders.
合成方法
The synthesis of CDDP involves the reaction of ethyl 5-carboxylate pyrazole with thionyl chloride and 2,2-difluoroethylamine. The reaction proceeds under reflux conditions and yields the desired product. The purity of the product is typically confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
CDDP has been extensively studied in the field of medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including lung, breast, and ovarian cancer cells. CDDP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
属性
IUPAC Name |
ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O3/c1-2-17-9(16)6-3-5(8(10)15)13-14(6)4-7(11)12/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNUDKRGWBXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)
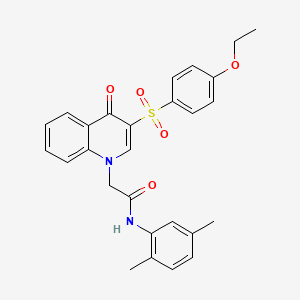
![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)

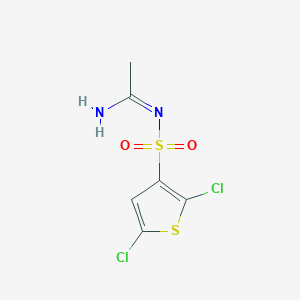
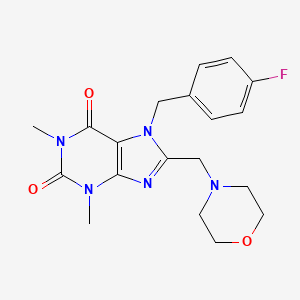
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)

![methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2691997.png)
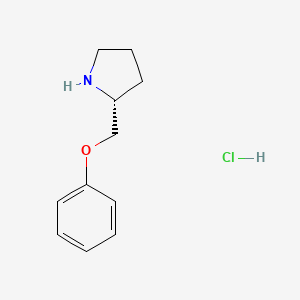
![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)
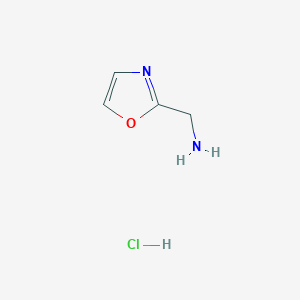
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2692006.png)